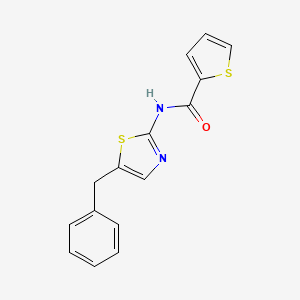

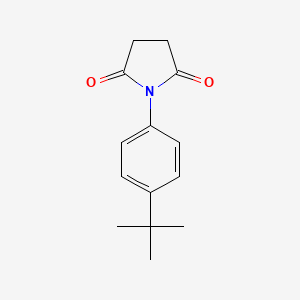

![molecular formula C18H20N4O3S B3015022 N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171743-31-9](/img/structure/B3015022.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide” is a derivative of the thiazole group . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored, demonstrating the preparation of various compounds with potential anti-inflammatory and analgesic properties. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcase the broad synthetic utility of such chemical structures in generating bioactive molecules (Abu‐Hashem et al., 2020).

Cytotoxicity and Antitumor Agents

Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the synthesis of compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of these molecules in cancer research (Hassan et al., 2014).

Antibacterial Agents

The design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings indicate the role of such compounds in developing new antibacterial therapies (Palkar et al., 2017).

Optical Properties

The synthesis and characterization of novel oxadiazole derivatives with interesting UV-vis absorption and fluorescence spectral characteristics have been investigated. This work contributes to the understanding of the optical properties of these compounds and their potential applications in materials science (Jiang et al., 2012).

Antimicrobial Activity

Research on pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has demonstrated their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Abunada et al., 2008).

Anti-Tubercular Agents

Studies on substituted benzo[h]quinazolines and related compounds as anti-tubercular agents have shown significant activity against Mycobacterium tuberculosis, indicating their potential as novel treatments for tuberculosis (Maurya et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the aforementioned isoxazole derivatives were found to alter the balance in levels of Bcl-2 and Bax, which resulted in apoptosis by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Biochemical Pathways

The compound’s action affects the p53 pathway. The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. It has been observed that the levels of p53 increased tremendously in cells treated with similar compounds . This suggests that the compound could be acting as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis.

Result of Action

The compound’s action at the molecular and cellular level leads to significant effects. As mentioned earlier, similar compounds have been found to induce G2/M cell cycle arrest . This means that the compound prevents cells from undergoing mitosis, thereby inhibiting cell division and potentially slowing the growth of cancerous cells.

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-21-15(7-8-19-21)17(23)22(11-13-4-3-9-25-13)18-20-14-6-5-12(24-2)10-16(14)26-18/h5-8,10,13H,3-4,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBJQLMFYJIRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

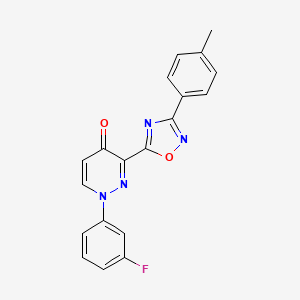

![3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3014943.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

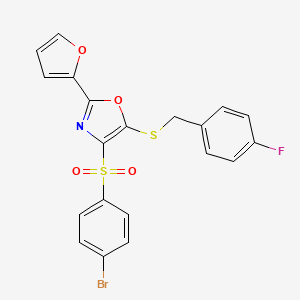

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one](/img/structure/B3014954.png)

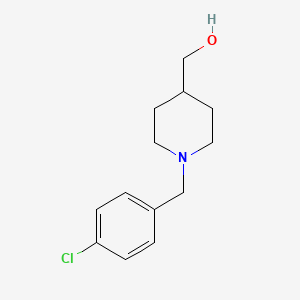

![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3014957.png)

![7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B3014960.png)

![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)